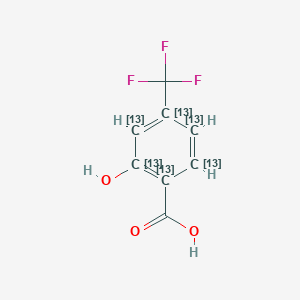
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the reaction of 3-trifluoromethylphenol with carbon dioxide under acidic conditions . The reaction conditions may vary depending on the specific requirements of the laboratory or industrial setup.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Acylation: Reaction with acyl chlorides to form acyl derivatives.
Amidation: Reaction with amines to form amides.
Etherification: Reaction with alkyl halides to form ethers.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, acyl chlorides, amines, and alkyl halides. The reactions typically require acidic or basic conditions, depending on the specific transformation .
Major Products
The major products formed from these reactions include esters, acyl derivatives, amides, and ethers, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes . The hydroxyl group at the 2-position can form hydrogen bonds with target molecules, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-trifluoromethylbenzoic acid: Similar structure but lacks the hydroxyl group at the 2-position.
2-hydroxy-4-methylbenzoic acid: Similar structure but has a methyl group instead of a trifluoromethyl group.
Salicylic acid: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxyl group in 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H5F3O3 |
|---|---|
Molekulargewicht |
212.07 g/mol |
IUPAC-Name |
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
XMLFPUBZFSJWCN-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C(F)(F)F)O)C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


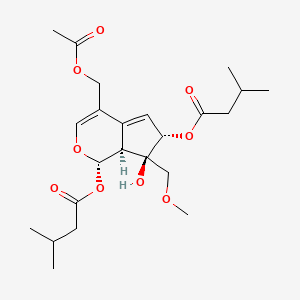
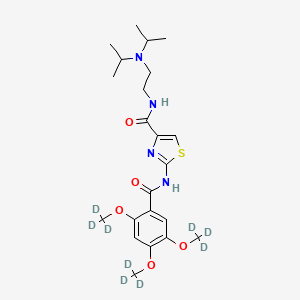
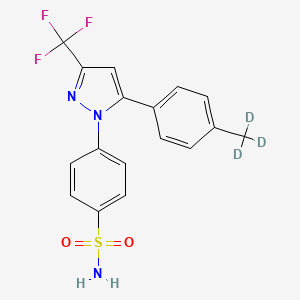
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
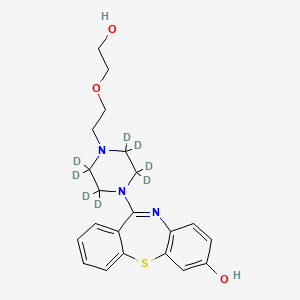

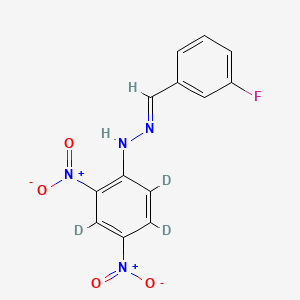


![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)



